molecular formula C22H22ClN3OS B2566829 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride CAS No. 1217215-55-8

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride

Cat. No.: B2566829
CAS No.: 1217215-55-8
M. Wt: 411.95
InChI Key: KZUKQYYTBUEXCT-ASTDGNLGSA-N
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Description

N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride is a synthetic small molecule characterized by a thiazol-2-yl core substituted with a 3,4-dihydroisoquinoline moiety via a methyl group at the 4-position and a cinnamamide (styrylacrylamide) group at the 2-position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. The compound’s design likely targets enzymes or receptors where the dihydroisoquinoline and thiazole motifs are pharmacologically relevant, such as kinase or protease inhibitors.

Properties

IUPAC Name

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS.ClH/c26-21(11-10-17-6-2-1-3-7-17)24-22-23-20(16-27-22)15-25-13-12-18-8-4-5-9-19(18)14-25;/h1-11,16H,12-15H2,(H,23,24,26);1H/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUKQYYTBUEXCT-ASTDGNLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps:

  • Formation of the Isoquinoline Intermediate: The synthesis begins with the preparation of the 3,4-dihydroisoquinoline intermediate. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine.

  • Thiazole Ring Construction: The thiazole ring is then introduced by reacting the isoquinoline intermediate with a thioamide under acidic conditions.

  • Coupling with Cinnamamide: Finally, the thiazole derivative is coupled with cinnamamide through an amide bond formation reaction, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For industrial-scale production, optimized reaction conditions and scalable processes are essential. Techniques such as continuous flow chemistry, solvent recycling, and efficient purification methods (e.g., crystallization, chromatography) are employed to enhance yield and purity. High-performance liquid chromatography (HPLC) is often used for the final purification step.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride can undergo oxidation reactions, where the isoquinoline ring or the thiazole sulfur is targeted.

  • Reduction: The compound may also undergo reduction, particularly at the cinnamamide moiety, leading to various reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, providing access to a variety of functionalized thiazole derivatives.

Common Reagents and Conditions

  • Oxidation: Typical oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and cerium ammonium nitrate (CAN).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Nucleophiles like alkyl halides, amines, and thiols are employed under basic or acidic conditions.

Major Products

The products of these reactions can vary widely, depending on the specific conditions and reagents used. Commonly observed products include oxidized isoquinoline derivatives, reduced cinnamamide derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride serves as an important intermediate for the synthesis of more complex molecules. It is used as a building block for the development of new materials and as a ligand in coordination chemistry.

Biology

In biological research, this compound is utilized for its potential pharmacological properties. It is investigated for its interactions with biological targets, such as enzymes and receptors, and for its ability to modulate biological pathways.

Medicine

Medically, this compound is explored for its potential therapeutic effects. Research includes its use as an anti-inflammatory, anti-cancer, or antimicrobial agent, given its complex structure that allows it to interact with various biological targets.

Industry

In the industrial sector, this compound is investigated for its role in the development of new materials, catalysts, and additives. Its unique structure makes it a candidate for applications in advanced materials science and chemical engineering.

Mechanism of Action

The mechanism of action of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride largely depends on its specific application:

  • Pharmacology: It may act by binding to specific receptors or enzymes, thereby modulating their activity. The isoquinoline and thiazole rings are known to interact with various biological macromolecules.

  • Chemical Reactions: As a reagent or catalyst, it can facilitate specific chemical transformations due to the reactive centers present in its structure.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is compared to structurally related acetamide-thiazole/benzothiazole derivatives (Table 1). Key differences include:

  • Substituents: Unlike halogenated benzothiazoles in compounds 4b–4e , the target features a non-halogenated thiazole ring with a dihydroisoquinoline-methyl group, reducing molecular weight and altering electronic properties.
  • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs, which may lack ionizable groups.

Table 1. Comparative Analysis of Structural and Physicochemical Properties

Compound Name Amide Type Core Structure Substituents Melting Point (°C) Yield (%) Purity (%) Reference
Target Compound Cinnamamide Thiazole 4-(dihydroisoquinolin-methyl) N/A N/A N/A
4b Acetamide Benzo[d]thiazole 5-Chloro, 1-phenyl-dihydroisoquinoline 248.1–250.9 81.48 100
4c Acetamide Benzo[d]thiazole 6-Chloro, 1-phenyl-dihydroisoquinoline 240.7–243.1 80.17 92.0091
4d Acetamide Benzo[d]thiazole 4-Bromo, 1-phenyl-dihydroisoquinoline 254.3–255.9 82.66 100
4e Acetamide Benzo[d]thiazole 5-Bromo, 1-phenyl-dihydroisoquinoline 255.3–256.9 79.03 100
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Acetamide Thiazole 3,4-Dichlorophenyl ~186–188* N/A N/A

*Converted from reported melting point range of 459–461 K.

Key Differentiators

Cinnamamide vs. Acetamide : The extended conjugation in cinnamamide may improve UV detection sensitivity or target affinity.

Dihydroisoquinoline vs.

Salt Form : The hydrochloride salt likely improves bioavailability over neutral analogs.

Biological Activity

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews its biological activity, focusing on its mechanisms of action, efficacy, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure and properties:

PropertyValue
CAS Number 1217038-12-4
Molecular Formula C₁₈H₁₇ClN₄O₄S
Molecular Weight 420.9 g/mol

This compound features a thiazole ring fused with a 3,4-dihydroisoquinoline moiety, which is significant for its biological activity.

Research indicates that compounds similar to this compound exhibit dual inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease.

Inhibition of AChE and MAOs

In a study evaluating related compounds, it was found that certain derivatives exhibited potent inhibitory effects on AChE and MAOs:

  • AChE Inhibition : The most effective inhibitors showed IC50 values ranging from 0.28 µM to 0.34 µM against human AChE.
  • MAO Inhibition : Compounds demonstrated IC50 values of 0.91 µM for MAO-A and 2.81 µM for MAO-B, indicating a balanced inhibition profile conducive to therapeutic efficacy in neurodegenerative conditions .

Efficacy Studies

A series of in vitro and in vivo studies were conducted to assess the biological activity and safety profile of this compound:

  • In Vitro Studies :
    • Cell Viability : The compound was tested on PC12 cells and HT-22 cells, showing no significant cytotoxicity at concentrations below 12.5 µM.
    • Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier (BBB) was confirmed through molecular modeling studies, indicating potential for central nervous system (CNS) targeting .
  • In Vivo Studies :
    • Acute Toxicity : In animal models, the compound exhibited no acute toxicity even at high doses (up to 2500 mg/kg), suggesting a favorable safety profile for further development .

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

  • A study involving a hybrid compound with similar structural motifs demonstrated significant cognitive enhancement in AD models, attributed to its multi-targeted approach against cholinergic deficits and oxidative stress .

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